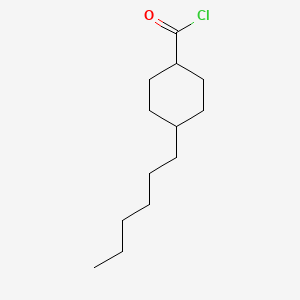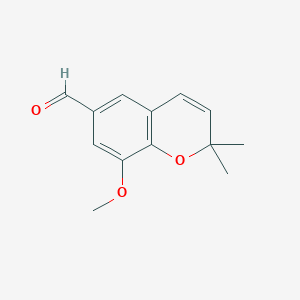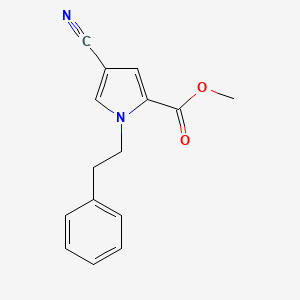![molecular formula C8H6Cl2F2N2OS B14460806 N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea CAS No. 67445-62-9](/img/structure/B14460806.png)
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes a phenyl ring substituted with chloro and difluoromethylsulfanyl groups, and a urea moiety. Its molecular formula is C8H7Cl2F2N2OS.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea typically involves the reaction of 3-chloro-4-{[chloro(difluoro)methyl]sulfanyl}aniline with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the efficient separation and purification of the product.
化学反応の分析
Types of Reactions
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols, alkoxides; reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.
作用機序
The mechanism of action of N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, in agricultural applications, it acts as a photosynthetic electron transport inhibitor at the photosystem II, disrupting the photosynthesis process in weeds and leading to their death .
類似化合物との比較
Similar Compounds
Fluothiuron: A related compound with similar herbicidal properties, known for its use in controlling weeds in paddy fields.
Diuron: Another phenylurea herbicide with a similar mode of action, used in various agricultural applications.
Uniqueness
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its difluoromethylsulfanyl group enhances its lipophilicity and stability, making it more effective in certain applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and lead to the development of new and improved compounds.
特性
CAS番号 |
67445-62-9 |
|---|---|
分子式 |
C8H6Cl2F2N2OS |
分子量 |
287.11 g/mol |
IUPAC名 |
[3-chloro-4-[chloro(difluoro)methyl]sulfanylphenyl]urea |
InChI |
InChI=1S/C8H6Cl2F2N2OS/c9-5-3-4(14-7(13)15)1-2-6(5)16-8(10,11)12/h1-3H,(H3,13,14,15) |
InChIキー |
JREWZPBOQPYJMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)N)Cl)SC(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


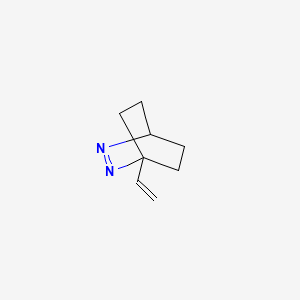
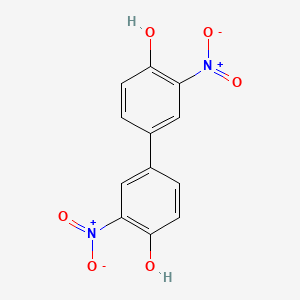
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
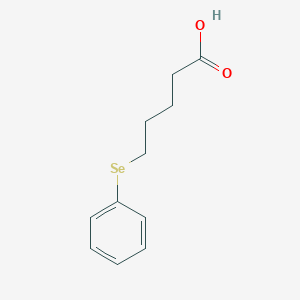
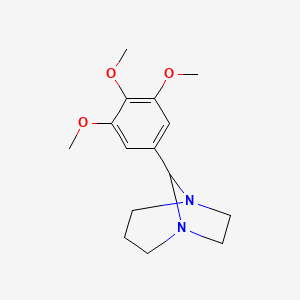
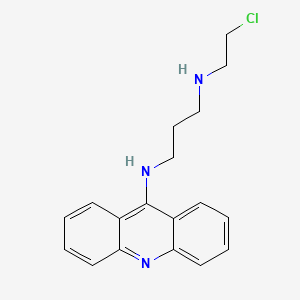
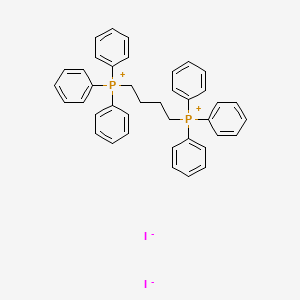
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
